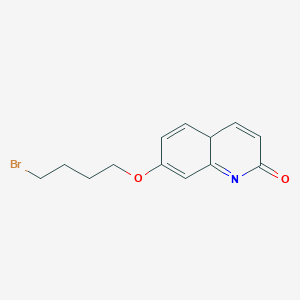

7-(4-bromobutoxy)-4aH-quinolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14BrNO2 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

7-(4-bromobutoxy)-4aH-quinolin-2-one |

InChI |

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |

InChI Key |

UHIDITNEOFIHOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=CC21)OCCCCBr |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 7 4 Bromobutoxy 4ah Quinolin 2 One

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule, 7-(4-bromobutoxy)-quinolin-2(1H)-one, points to two primary building blocks: the core heterocyclic structure, 7-hydroxyquinolin-2(1H)-one, and a four-carbon alkylating agent. The key transformation is an O-alkylation (etherification) reaction at the 7-position of the quinolinone ring.

Synthesis of 7-hydroxyquinolin-2(1H)-one and its Derivatives

7-Hydroxyquinolin-2(1H)-one serves as the foundational precursor for the synthesis. google.com Several methods for its preparation have been reported, starting from different materials.

One common industrial approach involves the cyclization of N-(3-methoxyphenyl)cinnamamide using aluminum chloride at elevated temperatures. google.com Another innovative and efficient method starts from 3-hydroxy aniline (B41778) and proceeds through 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. researchgate.netasianpubs.org This intermediate is then subjected to oxidation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in an aqueous medium to yield 7-hydroxyquinolin-2(1H)-one. researchgate.netasianpubs.org This DDQ-mediated oxidation is advantageous as it can reduce the reaction time and the use of organic solvents, leading to a more cost-effective process. researchgate.netasianpubs.org

| Starting Material | Reagent(s) | Key Intermediate/Product | Reference |

| N-(3-methoxyphenyl)cinnamamide | Aluminum Chloride | 7-Hydroxyquinolin-2(1H)-one | google.com |

| 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 7-Hydroxyquinolin-2(1H)-one | researchgate.netasianpubs.org |

Halogenated Butane (B89635) Derivatives as Alkylating Agents

To introduce the 4-bromobutoxy side chain, a bifunctional butane derivative is required. The most commonly employed alkylating agent for this purpose is 1,4-dibromobutane (B41627). google.comgoogle.com This symmetrical molecule provides the necessary four-carbon linker with a terminal bromine atom, which is essential for subsequent coupling reactions in the synthesis of active pharmaceutical ingredients.

In some processes, 1-bromo-4-chlorobutane (B103958) is used as an alternative. google.com The differential reactivity of the bromine and chlorine atoms can be exploited for selective reactions, although this often results in a mixture of 7-(4-chlorobutoxy) and 7-(4-bromobutoxy) derivatives. google.com

Alkylation Methodologies for Introducing the 4-bromobutoxy Moiety

The core of the synthesis is the etherification reaction between the hydroxyl group of 7-hydroxyquinolin-2(1H)-one and the halogenated butane derivative. Various methodologies have been developed to optimize this key step.

Conventional Alkylation Procedures

Conventional methods for the O-alkylation of 7-hydroxyquinolin-2(1H)-one typically involve reacting it with an excess of 1,4-dibromobutane in the presence of a base. google.com A common procedure utilizes potassium hydroxide (B78521) as the base in a polar solvent like methanol (B129727). The reaction mixture is heated to reflux for an extended period, often 14 to 15 hours, to ensure completion. google.com Another approach involves a "neat" or solvent-free reaction, where 7-hydroxy-tetrahydroquinolinone is combined directly with dibromobutane and a base such as potassium carbonate, sodium hydroxide, or potassium hydroxide and heated to high temperatures (e.g., 130-140°C). google.com

Phase Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful and green methodology for conducting etherification reactions in multiphase systems. mdpi.comresearchgate.net This technique is particularly useful for the alkylation of quinolinone derivatives, as it can enhance reaction rates, improve yields, and allow for the use of more environmentally benign solvents like water. google.comresearchgate.net

In this context, the reaction is performed in a two-phase system, typically an aqueous solvent and the alkylating agent itself (which is water-immiscible). google.com A base is dissolved in the aqueous phase, and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated phenoxide ion into the organic phase where the reaction with the alkylating agent occurs. google.com Tetrabutylammonium (B224687) bromide (TBAB) is a particularly preferred and effective catalyst for this transformation. google.comresearchgate.net The use of PTC can lead to high yields (up to 90%) in significantly shorter reaction times. mdpi.com

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing side products, such as the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane. google.com

Temperature: The reaction temperature is a key variable. In phase-transfer catalyzed reactions, temperatures are typically elevated, often above 70°C, with specific examples running at approximately 90°C. google.com For conventional procedures in solvents like methanol, reflux temperatures are employed. google.com Neat reactions may require even higher temperatures, in the range of 130-140°C. google.com

Solvent: The choice of solvent influences reaction rate and selectivity. While conventional methods use polar organic solvents like methanol or ethanol, PTC methods can be performed in aqueous systems or even under solvent-free conditions. google.comgoogle.comgoogle.commdpi.com Other organic solvents mentioned in related syntheses include acetonitrile (B52724), isopropanol, and dimethylformamide (DMF). google.comresearchgate.net

Stoichiometry and Base: An excess of the alkylating agent, typically 1,4-dibromobutane, is generally used to favor the formation of the mono-alkylated product and suppress the formation of the dimer impurity. google.com Molar ratios of 7-hydroxyquinolin-2(1H)-one to the alkylating agent can range from 1:2 to 1:10. google.comgoogle.com The base is crucial for deprotonating the phenolic hydroxyl group; inorganic bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃) are commonly used. google.comgoogle.comnih.gov

| Parameter | Conventional Method | Phase Transfer Catalysis (PTC) | Neat Reaction | Reference(s) |

| Alkylating Agent | 1,4-dibromobutane | 1-bromo-4-chlorobutane / 1,4-dibromobutane | 1,4-dibromobutane | google.comgoogle.comgoogle.com |

| Base | Potassium hydroxide | Water-soluble base (e.g., NaOH) | K₂CO₃, NaOH, KOH | google.comgoogle.comgoogle.com |

| Solvent | Methanol | Water | None (or for salt prep: ethanol, ACN) | google.comgoogle.comgoogle.com |

| Catalyst | None | Tetrabutylammonium bromide (TBAB) | Optional PTC | google.comgoogle.comgoogle.com |

| Temperature | Reflux | >70°C (e.g., 90°C) | 130 - 140°C | google.comgoogle.comgoogle.com |

| Reaction Time | 14 - 15 hours | Shorter (e.g., 5 mins mechanochemically) | Not specified | google.commdpi.com |

Cyclization and Annulation Protocols for Quinolinone Core Formation

The formation of the bicyclic quinolinone system is the cornerstone of synthesizing derivatives like 7-(4-bromobutoxy)-4aH-quinolin-2-one. This is achieved through various cyclization and annulation reactions, where a benzene (B151609) ring and a pyridine (B92270) ring are fused.

The Friedländer synthesis is a classic and widely utilized method for constructing quinoline (B57606) and quinolinone ring systems. jk-sci.com Discovered by Paul Friedländer, the reaction generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgorganicreactions.org This condensation is typically catalyzed by either an acid or a base and is followed by a cyclodehydration step to form the final quinoline ring. organicreactions.org

The reaction mechanism can proceed via two primary pathways. In the first, an aldol (B89426) condensation between the two carbonyl-containing reactants occurs, followed by elimination of water and subsequent intramolecular imine formation to yield the quinoline product. wikipedia.org Alternatively, the reaction can initiate with the formation of a Schiff base between the amine and the carbonyl compound, which then undergoes an intramolecular aldol reaction and dehydration. wikipedia.org The versatility of the Friedländer synthesis has led to numerous variations, employing a range of catalysts to improve yields and reaction conditions. wikipedia.orgnih.gov

| Catalyst/Condition | Reactants | Product Type | Key Features | References |

| Base-Catalyzed (e.g., NaOH) | o-Aminobenzaldehyde, Acetaldehyde | Quinoline | The original reaction conditions reported by Friedländer. | organicreactions.org |

| Acid-Catalyzed (e.g., TFA, TsOH) | o-Aminoaryl ketones, α-Methylene carbonyls | Substituted Quinolines | Commonly used to promote condensation and cyclization. | wikipedia.org |

| Lewis Acid-Catalyzed (e.g., Nd(NO₃)₃·6H₂O) | o-Aminoaryl ketones, Carbonyl compounds | Functionalized Quinolines | Offers rapid and efficient synthesis. | wikipedia.org |

| Iodine-Catalyzed | 2-Aminobenzaldehydes, Ketones | Quinoline Derivatives | A mild and effective alternative catalyst. | wikipedia.org |

| Ruthenium-Catalyzed | 2-Aminobenzyl alcohol, Ketones | Substituted Quinolines | A modified approach involving oxidative cyclization. | jk-sci.com |

Modern synthetic chemistry has seen a surge in the development of oxidative annulation strategies, which provide powerful and efficient pathways to quinoline frameworks. mdpi.com These methods often leverage transition-metal catalysis to facilitate the formation of carbon-carbon and carbon-nitrogen bonds through direct C-H bond activation, offering high atom economy and novel reactivity. mdpi.comresearchgate.net

Strategies such as rhodium-catalyzed oxidative annulation have proven effective for creating complex quinoline derivatives from simpler precursors. researchgate.net These reactions can proceed via cascade processes involving multiple C-H activations. researchgate.net Similarly, copper-catalyzed annulation strategies have been developed to construct functionalized quinolines under mild conditions, often using molecular oxygen as a green terminal oxidant. mdpi.com These advanced methods allow for the synthesis of a broad range of substituted quinolines that would be difficult to access through traditional means. mdpi.com

| Catalytic System | Reaction Type | Key Features | References |

| Rhodium(III) Catalysis | Oxidative Annulation via C-H Activation | Enables the synthesis of complex, polyheteroaromatic quinolines; compatible with various functional groups. | researchgate.net |

| Copper(I/0) Catalysis | [3+2+1] or [4+1+1] Annulation | Utilizes dioxygen as a terminal oxidant under mild conditions to form highly functionalized quinolines. | mdpi.com |

| Ruthenium Catalysis | [3+3] Annulation | Employs a traceless directing group strategy for proximal C-H bond activation in a one-pot Domino synthesis. | researchgate.net |

| Transition-Metal-Free | Aza-Michael/Intramolecular Annulation | Utilizes reagents like methanesulfonic acid (MSA) and NaI in a ring-opening/reconstruction strategy. | researchgate.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials are combined in a single step to form a complex product. rsc.orgrsc.org This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgrsc.org Several MCRs have been successfully employed for the synthesis of diverse quinoline and quinolinone scaffolds. rsc.org

Povarov-type reactions, for example, which involve a [4+2] cycloaddition between an imine and an electron-rich olefin, have been adapted for quinoline synthesis. rsc.org Other notable examples include variations of the Ugi and Gewald reactions. rsc.org These MCRs allow for the incorporation of various functional groups and substitution patterns, making them a powerful tool in drug discovery and materials science. rsc.orgscielo.br

| Reaction Name/Type | Components | Key Features | References |

| Povarov-Type Reaction | Anilines, Aldehydes, Alkynes/Olefins | A [4+2] cycloaddition approach, often catalyzed by acids like camphor (B46023) sulfonic acid (CSA), to produce substituted quinolines. | rsc.org |

| FeCl₃ or Yb(OTf)₃-Mediated MCR | Aldehydes, Anilines, Alkynes | A Lewis acid-catalyzed three-component coupling to synthesize polysubstituted quinolines. | scielo.br |

| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Used in a two-step protocol followed by annulation to create diverse polycyclic quinazolinones. | acs.org |

| Catalyst-Free MCR | Varies (e.g., anilines, aldehydes, active methylene (B1212753) compounds) | Offers a straightforward and often environmentally benign route to highly substituted quinolinones. | eurekaselect.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

The drive towards more sustainable and efficient chemical processes has led to the adoption of advanced synthetic techniques in the preparation of quinolinones. These methods aim to reduce reaction times, energy consumption, and waste production.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govthieme-connect.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govacs.org

This technology has been successfully applied to various quinolinone synthesis protocols, including the Friedländer synthesis, multicomponent reactions, and iron-catalyzed cyclizations. jk-sci.comnih.govrsc.org For instance, a microwave-assisted Friedländer synthesis using a solid acid catalyst was shown to be an environmentally friendly method for producing quinolines. mdpi.com The combination of MCRs and microwave assistance provides a particularly rapid and efficient pathway to diverse heterocyclic libraries. acs.org

| Synthesis Type | Heating Method | Reaction Time | Yield | References |

| Quinolinone Synthesis (One-Pot) | Microwave Irradiation | 20 minutes | 41% (closed vessel) | thieme-connect.com |

| Quinolinone Synthesis (One-Pot) | Conventional Heating | Not specified | 19% (open vessel) | thieme-connect.com |

| Pyrimido[4,5-b]quinolines (MCR) | Microwave Irradiation | 10-15 minutes | Higher | nih.gov |

| Pyrimido[4,5-b]quinolines (MCR) | Conventional Heating | 6-8 hours | Lower | nih.gov |

| Quinazolinone Synthesis | Microwave Irradiation | Not specified | 94-99% | nih.gov |

Nanocatalysis represents a significant advancement in the field of green chemistry, offering highly efficient and reusable catalytic systems for organic transformations. acs.orgresearchgate.net Nanocatalysts, due to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity, often under milder conditions than their bulk counterparts. researchgate.net Their use in the synthesis of quinolines and related heterocycles has grown substantially. acs.org

Various metal-based nanoparticles, including those of copper, iron, zinc, and gold, have been developed as effective catalysts for quinoline synthesis via methods like the Friedländer annulation. nih.gov In many cases, these nanocatalysts can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of activity, a key principle of sustainable chemistry. nih.govnih.gov

| Nanocatalyst | Support/Morphology | Application | Key Advantages | References |

| CuFe₂O₄ NPs | Agglomerated nanoparticles (5-15 nm) | Friedländer annulation | Good yields (68-96%); reusable for up to four cycles. | nih.gov |

| SBA-15@ELA | Ellagic acid on SBA-15 silica | Synthesis of 4-oxo-quinazoline derivatives | High yields (78-96%); reusable for at least 6 runs; uses green solvent (ethanol). | nih.gov |

| Fe₃O₄@SiO₂-NH₂-Zn(OAc)₂ | Zinc-complex on magnetic nanoparticles | Friedländer annulation | Good yields (68-98%); solvent-free conditions; catalyst is magnetically separable. | nih.gov |

| Various (Fe, Cu, Au, Ag, etc.) | Various supports | General quinoline synthesis | Overcomes drawbacks of traditional catalysts like low yield and difficult recovery. | acs.org |

Solvent-Free and Environmentally Benign Approaches

The synthesis of quinolin-2-one derivatives has increasingly become a focus of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous solvents. rasayanjournal.co.innih.govresearchgate.net Environmentally benign approaches, such as solvent-free reactions and microwave-assisted synthesis, are at the forefront of these efforts. mdpi.comijpsjournal.com

A notable example of a solvent-free, or "neat," synthesis has been developed for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, a structural isomer and the more common tautomeric form of this compound. google.com This process involves the direct reaction of 7-hydroxy-tetrahydroquinolinone (THQ) with an excess of 1,4-dibromobutane, using a base like potassium carbonate. The mixture is heated to approximately 140°C for several hours. google.com This method circumvents the need for a solvent, which not only simplifies the workup procedure but also significantly improves the yield compared to traditional methods that utilize aqueous or organic solvents. google.com For instance, a neat synthesis was reported to achieve a 60% yield, a substantial improvement over the 21% yield obtained when the reaction was conducted in water. google.com

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in the green synthesis of quinolinone cores. ingentaconnect.combenthamdirect.com This technique utilizes microwave heating to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. ingentaconnect.comasianpubs.org Microwave-assisted syntheses of various quinolin-2-one derivatives have been successfully performed, often under solvent-free conditions or in benign solvents like water or ethanol. ingentaconnect.comrsc.orgnih.gov For example, the Combes reaction for synthesizing quinolines has been adapted to solvent-free, microwave-irradiated conditions using a reusable solid acid catalyst, resulting in high yields and short reaction times. asianpubs.org Similarly, various substituted quinolin-2-ones have been prepared via microwave-assisted condensation reactions, highlighting the broad applicability of this eco-friendly technique. ingentaconnect.comnih.gov

These methodologies align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inacs.org

Table 1: Comparison of Synthetic Methods for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one

| Parameter | Neat (Solvent-Free) Synthesis google.com | Aqueous Synthesis google.com |

|---|---|---|

| Starting Materials | 7-hydroxy-tetrahydroquinolinone, 1,4-dibromobutane, K₂CO₃ | 7-hydroxy-tetrahydroquinolinone, 1,4-dibromobutane, K₂CO₃ |

| Solvent | None (1,4-dibromobutane in excess acts as reagent and medium) | Water |

| Temperature | 140°C | Reflux |

| Reaction Time | 4 hours | 3.5 hours |

| Yield | 60% | 21% |

| Environmental Impact | Reduced solvent waste, simpler purification | Uses benign solvent (water) but lower efficiency |

Post-Synthetic Modifications and Functionalization of the Quinolinone Core

Once the this compound scaffold is synthesized, its quinolinone core offers several sites for post-synthetic modification to generate a library of new derivatives. The bromoalkoxy chain at the 7-position is a primary site for nucleophilic substitution, allowing for the introduction of various functional groups. However, direct functionalization of the heterocyclic ring system itself, particularly through C-H activation, has emerged as a powerful and atom-economical strategy. nih.gov

Transition metal-catalyzed C-H functionalization allows for the regioselective introduction of substituents at positions that are otherwise difficult to access. nih.gov For the quinoline core, various transformations can be envisioned:

C-H Amination: The introduction of nitrogen-containing groups can be achieved, for instance, at the C2-position of quinoline N-oxides using copper catalysis. Halogen substituents on the ring are often tolerated, which allows for further diversification. nih.gov

C-H Alkylation and Arylation: Palladium, rhodium, and copper catalysts have been employed to form new carbon-carbon bonds at various positions on the quinoline ring. nih.govacs.org For example, the C8-position can be arylated using palladium catalysis, while the C2-position can be alkylated. nih.gov

C-H Alkynylation: A copper(I)-catalyzed direct alkynylation of 4-quinolones with terminal alkynes has been developed. acs.org This methodology provides a route to introduce alkynyl moieties, which are versatile handles for further chemical transformations. acs.org

Beyond C-H activation, other positions on the quinolinone ring exhibit reactivity. The position alpha to the carbonyl group (C3-position) is a site for various condensation and substitution reactions. For example, 3-acetyl-4-hydroxy-quinolin-2-one derivatives can undergo reactions with aldehydes and hydrazine (B178648) to build new heterocyclic rings fused to the quinolinone core. scirp.org The nitrogen atom of the lactam can also be alkylated or arylated under appropriate conditions.

These post-synthetic modifications are crucial for exploring the structure-activity relationships of quinolinone-based compounds and for developing molecules with tailored properties.

Table 2: Potential Post-Synthetic Functionalization Reactions of the Quinolinone Core

| Reaction Type | Target Position | Typical Reagents/Catalysts | Potential Outcome | Reference |

|---|---|---|---|---|

| C-H Arylation | C8 | Aryl halides, Pd catalyst | Introduction of an aryl group | nih.gov |

| C-H Amination | C2 (on N-oxide) | Amines, Cu catalyst | Introduction of an amino group | nih.gov |

| C-H Alkylation | C2 | Alkenes, Rh catalyst | Introduction of an alkyl group | nih.gov |

| Alkynylation | C4 (on 4-quinolone) | Terminal alkynes, Cu(I) catalyst | Introduction of an alkynyl group | acs.org |

| Condensation | C3 | Aldehydes, hydrazine | Formation of new fused rings | scirp.org |

| Nucleophilic Substitution | 4-bromo-butoxy chain | Amines, thiols, azides, etc. | Diverse functionalization of the side chain | Generic |

Structural Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 7-(4-bromobutoxy)-quinolin-2-one. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical analysis, the ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons of the quinolinone ring system, the diastereotopic protons of the butoxy chain, and the vinyl protons of the lactam ring. The chemical shifts (δ) and coupling constants (J) are critical for assigning each proton to its specific position. For instance, the protons on the quinolinone core typically appear in the downfield region (δ 6.0–8.0 ppm) due to the deshielding effects of the aromatic system. The methylene (B1212753) protons of the butoxy chain would resonate more upfield, with the protons adjacent to the oxygen and bromine atoms showing distinct chemical shifts due to differences in electronegativity.

Table 1: Representative ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | ~6.3 | d | ~9.5 |

| H-4 | ~7.8 | d | ~9.5 |

| H-5 | ~7.6 | d | ~8.5 |

| H-6 | ~6.8 | dd | ~8.5, 2.5 |

| H-8 | ~6.7 | d | ~2.5 |

| O-CH₂ | ~4.1 | t | ~6.5 |

| CH₂-Br | ~3.6 | t | ~6.5 |

| O-CH₂-CH₂ | ~2.0 | m |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~161.0 |

| C-7 | ~160.0 |

| C-8a | ~140.0 |

| C-4 | ~139.0 |

| C-5 | ~128.0 |

| C-4a | ~120.0 |

| C-3 | ~115.0 |

| C-6 | ~113.0 |

| C-8 | ~102.0 |

| O-CH₂ | ~67.0 |

| CH₂-Br | ~33.0 |

| O-CH₂-CH₂ | ~29.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of 7-(4-bromobutoxy)-quinolin-2-one displays characteristic absorption bands that confirm its structure.

A strong absorption band is typically observed around 1650-1670 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the cyclic amide (lactam) in the quinolin-2-one ring. The presence of C=C bonds within the aromatic ring is confirmed by absorption bands in the 1600-1450 cm⁻¹ region. The C-O-C (ether) linkage of the butoxy chain gives rise to a characteristic stretching vibration, usually found in the 1250-1050 cm⁻¹ range. Furthermore, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the bromoalkane is indicated by a C-Br stretching vibration, although this can sometimes be weak and fall in the fingerprint region (below 600 cm⁻¹).

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~1660 | C=O (Lactam) | Stretch |

| ~1620, 1580, 1500 | C=C (Aromatic) | Stretch |

| ~1240, 1040 | C-O (Ether) | Stretch |

| ~2940, 2870 | C-H (Aliphatic) | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of 7-(4-bromobutoxy)-quinolin-2-one. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₄BrNO₂).

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Fragmentation analysis can further corroborate the proposed structure. Common fragmentation pathways may include the loss of the bromobutyl chain or cleavage at the ether linkage, yielding fragment ions that correspond to the quinolinone core and the side chain.

X-ray Crystallography for Absolute Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification and purity assessment of 7-(4-bromobutoxy)-quinolin-2-one. Column chromatography is often used as the primary method for purification following its synthesis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from any starting materials, by-products, or other impurities. The purity is determined by integrating the area of the peak corresponding to 7-(4-bromobutoxy)-quinolin-2-one and expressing it as a percentage of the total peak area in the chromatogram. A high purity level (e.g., >98%) is generally required for its use as a chemical intermediate.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 7-(4-bromobutoxy)-4aH-quinolin-2-one |

| 7-(4-bromobutoxy)quinolin-2-one |

| Aripiprazole (B633) |

| 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) |

| 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline |

| 2-hydroxy-8-X-quinoline (X = Cl, Br, I, S-Ph) |

| 2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone |

| 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone |

| Asperlicin |

| 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone |

Theoretical and Computational Studies of 7 4 Bromobutoxy 4ah Quinolin 2 One

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These methods provide a lens into the electronic structure, energy, and reactivity of compounds like 7-(4-bromobutoxy)-4aH-quinolin-2-one.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry and energy of quinolinone derivatives. By applying DFT, researchers can determine the most stable conformation of the molecule, bond lengths, bond angles, and dihedral angles. For the quinoline (B57606) scaffold, DFT calculations, often using hybrid functionals like B3LYP, have been employed to obtain optimized geometries and vibrational frequencies, which show good agreement with experimental data where available. researchgate.net The electronic properties, such as ionization potentials, can also be predicted and have been shown to align well with experimental measurements for substituted quinolines. researchgate.net

Theoretical calculations for various quinoline derivatives have been performed using different hybrid density functional theories like BPV86, B3LYP, and B3PW91 with a 6-311++G(2d,p) basis set to analyze their properties. researchgate.net These studies provide insights into the fundamental electronic characteristics that govern the behavior of the quinolinone core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

For quinoline derivatives, FMO analysis helps in understanding their reactivity. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. In substituted quinolines, the distribution and energy of these orbitals are influenced by the nature and position of the substituents. nih.govacs.org For instance, the HOMO in quinoline foldamers can be localized on specific monomers or delocalized depending on the electronic nature of the substituents and the folded conformation of the molecule. nih.gov This analysis is crucial for predicting sites of electrophilic and nucleophilic attack.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.2 | Nucleophilicity / Electron Donor |

| LUMO | -1.5 | Electrophilicity / Electron Acceptor |

| HOMO-LUMO Gap | 4.7 | Indicator of Chemical Reactivity and Stability |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. chemrxiv.org This technique allows for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility and the different shapes it can adopt. nih.govmdpi.com For a molecule like this compound, which possesses a flexible butoxy chain, MD simulations are invaluable for understanding its conformational preferences.

The process involves setting up a system with the molecule, often in a solvent box, and then calculating the forces between the atoms and their consequent motions by integrating Newton's laws of motion. chemrxiv.orgmdpi.com These simulations can reveal the most populated conformational states, the transitions between them, and how the molecule's shape might change in different environments or upon interaction with other molecules. nih.gov While specific MD studies on this compound are not prevalent, the methodology is widely applied to flexible organic molecules to understand their dynamic behavior. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies on Quinolinone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For the quinolinone scaffold, extensive SAR studies have been conducted to optimize their therapeutic potential for various applications. nih.govnih.govnih.gov

Ligand-Based and Structure-Based SAR Methodologies

SAR studies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based SAR is employed when the three-dimensional structure of the biological target is unknown. This approach involves analyzing a series of compounds with known activities to build a model that correlates structural features with activity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) are used to develop mathematical models. For quinoline derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been used to establish correlations between the 3D structural features and their biological properties. nih.gov

Structure-based SAR , on the other hand, relies on the known 3D structure of the target protein. This allows for the rational design of ligands that can fit into the active site of the protein. Docking studies are a key component of this approach, predicting the binding mode and affinity of a ligand to its target.

For quinolinone scaffolds, SAR analyses have revealed that substitutions at various positions on the quinolinone ring system significantly impact their activity. For example, in a study on P2X7 receptor antagonists, modifications at the R1, R2, and R3 positions of the quinolinone scaffold led to the identification of optimal substituents for antagonistic activity. nih.gov

Identification of Pharmacophoric Features within Quinolinone Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial tool in drug discovery for identifying the key chemical features responsible for a compound's biological activity. nih.gov

For quinolone and quinolinone derivatives, pharmacophore models have been developed to identify essential features for various biological activities. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov For instance, a pharmacophore model for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov In another study targeting the DNA gyrase B subunit, the pharmacophore model included hydrophobic regions, hydrogen bond acceptors and donors, aromatic moieties, and halogen bond donors. nih.gov The quinolinone core itself is often a critical part of the pharmacophore, providing a rigid scaffold for the optimal orientation of these features. nih.govresearchgate.net

| Pharmacophoric Feature | Description | Example Location on Quinolinone Scaffold |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | The carbonyl oxygen at position 2. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen in a hydrogen bond. | The nitrogen atom at position 1 (in the 1H-quinolin-2-one tautomer). |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The fused benzene (B151609) ring. |

| Hydrophobic Group | A nonpolar group that avoids interaction with water. | Substituents on the benzene ring or at other positions. |

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a quinolinone derivative, might interact with a biological target at the atomic level.

Exploration of Potential Biological Targets of Quinolinone Scaffolds (e.g., DNA Gyrase, Topoisomerase IV, Dopamine (B1211576) Receptors)

The quinolinone and the broader quinolone scaffold are known to interact with a range of biological targets, making them a subject of interest in medicinal chemistry.

DNA Gyrase and Topoisomerase IV: Quinolone derivatives are well-established antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The key mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, which results in double-strand DNA breaks. nih.gov Computational studies, including molecular docking, have been instrumental in understanding these interactions and in the design of new quinolone-based antibiotics. nih.govnih.gov For instance, structure-based virtual screening has been used to identify novel inhibitors of E. coli DNA gyrase. nih.gov The interaction between quinolones and these topoisomerases is often mediated by a water-metal ion bridge, a detail that has been elucidated through both computational and experimental studies. nih.gov

Dopamine Receptors: The quinolinone core is also a key structural feature in compounds targeting dopamine receptors. Aripiprazole (B633), for which 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is a known impurity, is a partial agonist at the dopamine D2 receptor. echemi.com The D2 receptor is a significant target for antipsychotic drugs used in the treatment of schizophrenia and other neurological disorders. nih.gov Molecular docking studies have been employed to investigate the binding of various ligands to dopamine receptor subtypes (D1, D2, D3, D4, and D5), aiming to understand the structural basis for their affinity and selectivity. nih.gov These studies often focus on the interactions between the ligand and key amino acid residues within the receptor's binding pocket. nih.govmdpi.com

Theoretical Binding Mode Analysis

While specific binding mode analysis for this compound is not available, we can infer potential interactions based on studies of similar molecules.

Interaction with DNA Gyrase/Topoisomerase IV: For a quinolone derivative to bind to DNA gyrase or topoisomerase IV, specific interactions are generally observed. Molecular docking simulations of various inhibitors reveal key hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.netresearchgate.net For example, docking studies of inhibitors with DNA gyrase B have shown hydrogen bonding with residues like Asn46 and Gly77, and hydrophobic interactions with residues such as Val43, Val71, and Ile90. researchgate.net The 4-bromobutoxy tail of the compound would likely occupy a hydrophobic pocket within the enzyme.

Interaction with Dopamine Receptors: In the context of dopamine receptors, the binding of ligands is often characterized by a salt bridge formation between a protonated nitrogen atom on the ligand and a conserved aspartate residue (Asp3.32) in the receptor. nih.gov The aromatic part of the quinolinone scaffold would likely engage in pi-stacking or hydrophobic interactions with aromatic residues in the binding pocket. The butoxy chain could further stabilize the binding through interactions with hydrophobic residues. The conformation of extracellular loop 2 (ECL2) in the D2 receptor has been shown to be highly dynamic and can adopt different conformations to accommodate various ligands. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical libraries.

The quinolinone scaffold is frequently utilized in virtual screening campaigns to discover novel bioactive molecules. nih.gov Both ligand-based and structure-based virtual screening approaches have been successfully applied. In ligand-based methods, the known activity of a set of molecules is used to build a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model. Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target to dock and score potential ligands. nih.gov

For instance, high-throughput virtual screening has been employed to identify novel DNA gyrase inhibitors. nih.govresearchgate.net Similarly, virtual screening has been used to discover new inhibitors for various other targets by leveraging the quinoline scaffold. nih.gov Given that 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is a known chemical entity, it and its virtual derivatives could be included in such screening libraries to explore their potential activities against a wide array of biological targets.

Below is a table summarizing the key computational data for the related compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, which can be used in cheminformatics applications.

| Property | Value | Source |

| Molecular Formula | C13H16BrNO2 | nih.gov |

| Molecular Weight | 298.18 g/mol | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | nih.gov |

Applications As a Key Synthetic Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Pharmaceutical Intermediates

This compound is most prominently recognized as a pivotal intermediate in the manufacturing of aripiprazole (B633), an atypical antipsychotic drug. google.comgoogle.com Its structure provides the foundational quinolinone moiety and a four-carbon linker essential for the final drug molecule.

The synthesis of aripiprazole from 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a well-established, two-step process. google.com The first step involves the synthesis of the intermediate itself. This is typically achieved through the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane (B41627). google.comnih.gov This reaction is often carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide or water. google.comnih.gov

The second step is the coupling of the resulting 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine (B491241) to form the final aripiprazole molecule. nih.govresearchgate.net This condensation reaction is a nucleophilic substitution where the piperazine (B1678402) nitrogen displaces the bromide on the butoxy chain. researchgate.net To enhance the reaction rate, sodium iodide is often added, which can convert the alkyl bromide to the more reactive alkyl iodide in situ via the Finkelstein reaction. google.com The process has been optimized to achieve high yields and purity, which is crucial for pharmaceutical manufacturing. researchgate.net

Furthermore, the general applicability of this synthetic route allows for the creation of aripiprazole analogues. For instance, the related intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone is also utilized in aripiprazole synthesis, demonstrating that other halo-derivatives can serve a similar function. chemicalbook.com

The primary strategy for derivatization from the bromobutoxy chain is N-alkylation. The synthesis of aripiprazole is the quintessential example of this strategy, where the secondary amine of 1-(2,3-dichlorophenyl)piperazine acts as the nucleophile. nih.govresearchgate.net The reaction conditions typically involve a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen bromide formed during the reaction, and it is often performed at elevated temperatures in a suitable solvent. google.comnewdrugapprovals.org

The versatility of the bromobutoxy chain allows for its reaction with a wide array of nitrogen nucleophiles, not just the specific piperazine derivative for aripiprazole. This opens the door to creating numerous derivatives by substituting different amines, amides, or other nitrogen-containing heterocycles. This reactivity is fundamental to its role in building diverse molecular structures. Patents also describe the use of phase transfer catalysts, such as tricaprylylmethylammonium chloride (Aliquat 336), to facilitate the reaction between the aqueous and organic phases, improving reaction efficiency. ambeed.com

Utilization in the Construction of Diverse Chemical Libraries

While its fame is tied to aripiprazole, the reactivity of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one makes it an ideal building block for constructing diverse chemical libraries for drug discovery. By reacting the intermediate with a collection of different amines or other nucleophiles, a library of novel compounds sharing the core quinolinone motif can be rapidly assembled. These libraries can then be screened for various biological activities.

A specialized application includes the synthesis of isotopically labeled standards for analytical purposes. For example, a deuterated version, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8, has been synthesized. chemicalbook.com Such labeled compounds are invaluable in pharmacokinetic studies and for use as internal standards in quantitative mass spectrometry assays.

Development of Hybrid Molecules Incorporating the Quinolinone Motif

Aripiprazole itself stands as a prime example of a successful hybrid molecule developed from this intermediate. It strategically combines the 3,4-dihydro-2(1H)-quinolinone scaffold with the 1-(2,3-dichlorophenyl)piperazine moiety through a butoxy linker. nih.gov This molecular design merges two distinct pharmacophores to achieve a unique pharmacological profile, specifically partial agonism at dopamine (B1211576) D2 receptors. The synthesis of aripiprazole showcases how 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one serves as a critical linker and foundational element for connecting different chemical entities to create novel hybrid structures with desired therapeutic properties.

Exploration of Reactivity of the Bromobutoxy Moiety in Cascade Reactions

Currently, there is limited information available in published scientific literature and patents regarding the specific use of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in cascade reactions. The synthesis of aripiprazole is generally reported as a stepwise, two-step process involving the formation and isolation of the intermediate followed by its subsequent reaction, rather than a one-pot cascade sequence. google.comnih.gov

Data Tables

Table 1: Physicochemical Properties of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 129722-34-5 | nih.gov |

| Molecular Formula | C₁₃H₁₆BrNO₂ | nih.gov |

| Molecular Weight | 298.18 g/mol | nih.govlabproinc.com |

| IUPAC Name | 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one | nih.gov |

| Physical Form | Solid, White to Very Pale Yellow Crystal - Powder | labproinc.comsigmaaldrich.com |

| Melting Point | 110-112 °C | google.comlabproinc.comsigmaaldrich.com |

| Boiling Point | 463.4 °C at 760 mmHg (Predicted) | sigmaaldrich.com |

| Synonyms | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 7-BBQ | newdrugapprovals.orggoogle.com |

Table 2: Mentioned Compounds

| Compound Name | Other Names/Abbreviations |

|---|---|

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril; 7-BBQ |

| Aripiprazole | 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy}-3,4-dihydro-2(1H)-quinolinone |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-HQ |

| 1,4-dibromobutane | DBB |

| 1-(2,3-dichlorophenyl)piperazine | |

| Potassium carbonate | |

| Sodium iodide | |

| Triethylamine | |

| Dimethylformamide | |

| 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | |

| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 |

Mechanistic Investigations of Chemical Transformations Involving the Compound

Mechanistic Pathways of Nucleophilic Substitution on the Bromobutoxy Chain

The most significant transformation involving 7-(4-bromobutoxy)-quinolin-2-one is the nucleophilic substitution at the terminal carbon of the bromobutoxy chain. This reaction forms the basis for its use as a building block in drug synthesis, where it is coupled with a nucleophilic partner. ias.ac.ingoogle.com

The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . In this pathway, a nucleophile directly attacks the carbon atom bonded to the bromine atom. This attack occurs from the side opposite to the bromine atom, leading to an inversion of stereochemistry at the reaction center (though the carbon is achiral in this case). The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks.

A prime example is the final step in many syntheses of brexpiprazole, where 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) acts as the nucleophile. ias.ac.ingoogle.com The secondary amine of the piperazine (B1678402) ring attacks the terminal bromobutyl group of the quinolinone intermediate, displacing the bromide ion to form the final C-N bond. google.com

Key Features of the SN2 Pathway:

Concerted Mechanism: Bond formation and bond cleavage occur in a single step through a five-coordinate transition state.

Kinetics: The reaction rate is dependent on the concentration of both the quinolinone substrate and the nucleophile (second-order kinetics).

Substrate Structure: The reaction site is a primary alkyl halide (-CH₂-Br), which is sterically unhindered and thus ideal for the SN2 mechanism.

Leaving Group: The bromide ion (Br⁻) is a good leaving group, which facilitates the reaction.

A common side reaction in the synthesis of the related intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, is the formation of a dimer impurity. google.com This occurs when the nucleophilic 7-hydroxy group of a starting material molecule attacks the bromobutoxy chain of a product molecule, also via an SN2 mechanism. google.com This underscores the susceptibility of the bromobutoxy chain to nucleophilic attack.

The table below summarizes typical nucleophilic substitution reactions on the bromobutoxy chain.

| Nucleophile | Product Class | Significance | Reference |

|---|---|---|---|

| Secondary Amines (e.g., Piperazines) | Tertiary Amines | Key step in the synthesis of active pharmaceutical ingredients like brexpiprazole. | google.com, ias.ac.in |

| Phenoxides (e.g., 7-hydroxy-quinolinone) | Di-aryl Ethers (Dimer Impurity) | A common impurity pathway in the synthesis of the bromo-intermediate itself. | google.com |

| Azide Ion (N₃⁻) | Alkyl Azides | Can be used to introduce a nitrogen functional group, which can be further reduced to a primary amine. | researchgate.net |

| Thiolates (e.g., Thiophenolates) | Thioethers | Formation of a carbon-sulfur bond. | researchgate.net |

Role of the Quinolinone Nitrogen and Oxygen in Reaction Mechanisms

The heteroatoms of the quinolinone ring—the amide nitrogen, the carbonyl oxygen, and the ether oxygen—play distinct roles that influence the compound's reactivity.

Amide Nitrogen (N1): In the quinolin-2(1H)-one structure, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This amide resonance significantly reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, it does not compete with the external nucleophile in the SN2 reaction on the side chain. While alkylation of the quinolinone nitrogen is possible under strongly basic conditions that deprotonate the N-H bond, it is generally a less favored reaction compared to O-alkylation or substitution on the side chain. researchgate.net

Carbonyl Oxygen (O2): The carbonyl oxygen is electron-rich and acts as a Lewis base or a hydrogen bond acceptor. It can coordinate with Lewis acids or participate in hydrogen bonding with protic solvents. This interaction can subtly influence the electronic properties of the entire ring system, but its direct participation in the nucleophilic substitution at the distant bromobutoxy chain is minimal. Its primary role is in defining the electronic nature of the quinolinone core.

Ether Oxygen (O7): The oxygen atom of the 7-butoxy group is a critical functional group. During the synthesis of the compound itself, the precursor, 7-hydroxyquinolinone, is deprotonated to form a phenoxide. patsnap.comgoogle.com This phenoxide is a potent nucleophile that attacks 1,4-dibromobutane (B41627) in a Williamson ether synthesis (an SN2 reaction) to form the 7-(4-bromobutoxy) linkage. patsnap.comgoogle.com In the final compound, this ether linkage is generally stable. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, although this reactivity is not typically exploited when the bromobutoxy chain is the intended reaction site.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Scalable Synthetic Processes

The industrial viability of any chemical entity hinges on the ability to produce it in large quantities through processes that are both economically and environmentally sustainable. The synthesis of the related compound, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (a synonym for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone), has been a subject of process improvement, offering a blueprint for scalable production. google.com

Current challenges involve moving away from traditional synthesis methods that may require harsh conditions or generate significant waste. Future research should focus on green chemistry principles. jocpr.comnih.gov A promising approach involves the reaction of 7-hydroxy-tetrahydroquinolinone with dibromobutane. Innovations in this process include the use of phase-transfer catalysis or conducting the reaction under neat (solvent-free) conditions to improve yields and simplify purification. google.com

Phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide or hexadecyl tributyl phosphonium (B103445) bromide can significantly enhance reaction rates and efficiency in biphasic systems. google.com These catalysts facilitate the transfer of reactants across the phase boundary, enabling reactions that might otherwise be slow or require homogeneous, and often more hazardous, solvent systems. researchgate.net Further research could explore a wider range of recyclable PTCs and optimize reaction parameters to maximize yield and minimize energy consumption.

Solvent-free, or neat, synthesis represents another key avenue for sustainable production. jocpr.comresearchgate.net By heating a mixture of the reactants with a base like potassium carbonate, the need for organic solvents is eliminated, reducing environmental impact and operational costs. google.com The challenge lies in managing heat transfer and mixing in large-scale reactors to ensure consistent product quality.

| Parameter | Conventional Synthesis | Phase-Transfer Catalysis (PTC) | Neat (Solvent-Free) Synthesis |

| Solvent | Often requires high-boiling point organic solvents. | Biphasic system (e.g., water-toluene). | No solvent required. |

| Catalyst | May not use a catalyst or rely on base alone. | Quaternary ammonium (B1175870) salts (e.g., TEBA, Aliquat® 336). google.com | Base (e.g., K₂CO₃, NaOH). google.com |

| Temperature | Variable, often high. | Moderate to high (e.g., 130-140°C). google.com | High (e.g., 130-140°C). google.com |

| Sustainability | Lower; solvent use and waste generation. | Moderate; potential for catalyst recycling. | High; eliminates solvent waste. |

| Scalability | Can be challenging due to solvent handling and purification. | Good; PTCs are effective at industrial scale. | Potentially high, but requires engineering solutions for heat/mass transfer. |

High-Throughput Synthesis and Screening Methodologies

Discovering new applications for quinolinone derivatives requires the ability to synthesize and test large libraries of related compounds efficiently. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds. bmglabtech.com Future research should focus on adapting HTS techniques for both the synthesis and biological evaluation of analogs of 7-(4-bromobutoxy)-4aH-quinolin-2-one.

High-Throughput Synthesis: Microdroplet reaction technology offers a path to accelerated synthesis and condition screening. mdpi.com This method uses picoliter- to nanoliter-sized droplets as individual reactors, where reaction times can be slashed from hours to mere seconds. Combining this with mass spectrometry allows for real-time analysis and optimization of reaction conditions, such as solvent composition and reagent ratios, dramatically speeding up the discovery of efficient synthetic routes for novel quinolinone analogs.

High-Throughput Screening (HTS): HTS assays are essential for identifying compounds with desired biological activities. For quinolone and quinolinone scaffolds, fluorescence-based reporter assays have proven effective. acs.orgrsc.org For instance, a screen of over 500,000 molecules for inducers of the Rcs cell envelope stress response in E. coli successfully identified novel 2-quinolone and 4-quinolone hits. acs.org This type of mechanism-informed phenotypic screening can uncover unexpected activities. nih.gov Future efforts could develop specific reporter gene assays tailored to pathways modulated by this compound, allowing for the rapid screening of its derivatives to identify new leads for therapeutic development. acs.org

| HTS Approach | Description | Application to Quinolinones | Key Challenge |

| Microdroplet Synthesis | Utilizes microdroplets as miniaturized reactors for ultra-fast reactions, coupled with MS detection for rapid analysis. mdpi.com | Rapidly synthesize a library of quinolinone analogs by varying substituents on the ring or side chain. | Scaling up the "hit" synthesis conditions from microdroplets to preparative scale. |

| Reporter Gene Assays | Engineered cells that produce a measurable signal (e.g., fluorescence) when a specific biological pathway is activated or inhibited. nih.gov | Screen for compounds that modulate specific cellular stress responses or disease-related pathways. | Designing and validating a reporter system that is both sensitive and specific to the desired activity. |

| Imaging-Based HTS | Automated microscopy and image analysis to identify changes in cell morphology or the localization of fluorescent proteins. | Identify compounds that induce specific phenotypic changes, such as disrupting bacterial cell division or causing apoptosis in cancer cells. | Developing robust image analysis algorithms to accurately quantify complex cellular changes. |

Advanced Computational Tools for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery pipeline, reducing costs by prioritizing the most promising molecules for synthesis and testing. nih.govfrontiersin.org For a scaffold like this compound, computational methods can be used to predict its biological activities, optimize its properties, and design novel derivatives with enhanced efficacy. mdpi.com

Future research should leverage a combination of ligand-based and structure-based design approaches. nih.gov

Ligand-Based Design: When a 3D structure of the biological target is unknown, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are vital. mdpi.com By analyzing a set of known active and inactive quinolinone molecules, a QSAR model can be built to predict the activity of new, unsynthesized analogs. Pharmacophore models identify the essential 3D arrangement of chemical features required for activity, serving as a template for virtual screening of large compound libraries. nih.gov

Structure-Based Design: If the protein target is known, molecular docking can predict how a ligand like this compound binds within the target's active site. frontiersin.org This provides critical insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding affinity. This information can then be used to rationally design modifications to the molecule to improve these interactions and, consequently, its potency.

The integration of machine learning and artificial intelligence is a significant unaddressed challenge, promising to create more accurate predictive models by learning from vast and complex datasets. mdpi.com

| Computational Method | Primary Goal | Required Information | Potential Application for the Compound |

| Molecular Docking | Predict the preferred binding orientation and affinity of a ligand to a target protein. researchgate.net | 3D structure of the target protein. | Identify potential protein targets and guide modifications to improve binding. |

| QSAR | Develop a statistical model correlating chemical structure with biological activity. | A dataset of compounds with known activities. | Predict the activity of novel quinolinone analogs before synthesis. |

| Pharmacophore Modeling | Identify the essential 3D chemical features necessary for biological activity. | A set of active ligands. | Screen large virtual libraries to find new scaffolds that match the active features. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. | 3D structure of the complex (often from docking). | Assess the stability of the predicted binding pose and refine binding energy calculations. |

Exploration of Novel Reactivity and Transformational Pathways

The chemical versatility of the this compound scaffold is rich with untapped potential. The presence of multiple reactive sites—the quinolinone core, the aromatic ring, and the terminal bromide on the alkoxy chain—allows for a wide range of chemical transformations.

A key area for future exploration is the reactivity of the quinolinone ring system itself. The dihydro- form, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a stable precursor that can be readily accessed. nih.gov Research has shown that this dihydro-quinolinone can be oxidized to its unsaturated counterpart, 7-(4-bromobutoxy)-quinolin-2(1H)-one. This dehydrogenation represents a fundamental transformational pathway that allows access to a different electronic and conformational space. Further investigation into various oxidizing agents and reaction conditions could optimize this transformation.

Moreover, the terminal alkyl bromide of the butoxy chain is a versatile chemical handle for introducing further molecular diversity. nih.gov This group is an excellent electrophile for substitution reactions with a wide array of nucleophiles, including amines, thiols, and phenols. This pathway could be exploited to create novel hybrid molecules where the quinolinone core is tethered to other pharmacologically active moieties, potentially leading to compounds with dual-action mechanisms or improved pharmacokinetic profiles. nih.gov The development of radical-based reactions also offers new ways to functionalize the quinolinone core, for instance, through the addition of alkyl or acyl radicals across the double bonds of the heterocyclic ring. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.